
3'-Hydroxywarfarin
Descripción general
Descripción
3’-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant. Warfarin is primarily used to prevent blood clots in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The metabolism of warfarin produces several hydroxylated metabolites, with 3’-Hydroxywarfarin being one of the most significant due to its role in the pharmacokinetics and pharmacodynamics of warfarin therapy .
Métodos De Preparación
The synthesis of 3’-Hydroxywarfarin involves the hydroxylation of warfarin. This process can be carried out using various synthetic routes, including chemical and enzymatic methods. One common method involves the use of cytochrome P450 enzymes, particularly CYP2C9, which catalyze the hydroxylation of warfarin to produce 3’-Hydroxywarfarin . Industrial production methods often rely on biocatalysis due to its efficiency and selectivity.
Análisis De Reacciones Químicas
3’-Hydroxywarfarin undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.
Reduction: The ketone group in warfarin can be reduced to form alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pharmacogenetic Monitoring
3'-Hydroxywarfarin plays a crucial role in the pharmacogenetic landscape of anticoagulation therapy. Studies have shown that monitoring levels of this metabolite can enhance the management of patients undergoing oral anticoagulant therapy (OAT).
- Genetic Variability : Genetic variations in cytochrome P450 enzymes (CYP2C9) and vitamin K epoxide reductase complex subunit 1 (VKORC1) significantly influence warfarin metabolism and response. Research indicates that patients with specific VKORC1 variants require lower doses of warfarin, making it essential to monitor both warfarin and this compound levels to optimize therapy .
- Correlation with INR : A study involving 133 patients demonstrated that the correlation between International Normalized Ratio (INR) and this compound levels was significant. The multivariate analysis indicated that this metabolite could provide a more reliable measure for INR monitoring compared to warfarin alone, suggesting its utility in personalized medicine approaches for anticoagulation management .
Therapeutic Monitoring
The therapeutic application of this compound extends to its use as a biomarker for monitoring anticoagulant therapy.
- Enhanced Monitoring : The ability to measure this compound alongside warfarin allows clinicians to better assess the effectiveness of anticoagulation therapy. This dual monitoring can lead to improved patient outcomes by minimizing the risks associated with under- or over-anticoagulation .
- Clinical Implications : In clinical settings, the integration of this compound monitoring into routine practice could facilitate timely adjustments to therapy based on individual patient responses, particularly in populations with known genetic variations affecting drug metabolism .
Drug Interaction Studies
Understanding the interactions between this compound and other medications is critical for safe prescribing practices.
- Inhibition of CYP2C9 : Research has demonstrated that hydroxywarfarin metabolites can inhibit CYP2C9 activity, which is responsible for warfarin metabolism. This inhibition can lead to increased plasma levels of warfarin, heightening the risk of bleeding complications .
- Case Studies : Several case studies have highlighted instances where patients experienced adverse effects due to drug interactions involving hydroxywarfarin. For example, concurrent use of certain antibiotics or antifungals has been shown to significantly alter warfarin metabolism via CYP2C9 inhibition, necessitating careful monitoring of INR levels during such treatments .
Research Findings and Insights
The following table summarizes key research findings related to the applications of this compound:
Mecanismo De Acción
The mechanism of action of 3’-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, 3’-Hydroxywarfarin reduces the levels of active clotting factors, thereby exerting its anticoagulant effect . The molecular targets include clotting factors II, VII, IX, and X, as well as proteins C and S.
Comparación Con Compuestos Similares
3’-Hydroxywarfarin can be compared with other hydroxylated metabolites of warfarin, such as 4’-Hydroxywarfarin and 10’-Hydroxywarfarin. While all these metabolites share a common origin, they differ in their pharmacokinetic properties and biological activities. For instance, 3’-Hydroxywarfarin has a unique profile in terms of its interaction with vitamin K epoxide reductase and its influence on the international normalized ratio (INR) in patients .
Similar compounds include:
- 4’-Hydroxywarfarin
- 10’-Hydroxywarfarin
- 6-Hydroxywarfarin
- 8-Hydroxywarfarin
Each of these compounds has distinct characteristics that contribute to the overall pharmacological profile of warfarin therapy.
Actividad Biológica
3'-Hydroxywarfarin is an active metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing anticoagulation therapy, particularly in patients with varying metabolic responses. This article explores the metabolic pathways, pharmacogenetic implications, and clinical significance of this compound, supported by recent research findings.
Metabolism of Warfarin and this compound
Warfarin is primarily metabolized in the liver by cytochrome P450 enzymes, notably CYP2C9 and CYP2C19. The conversion of warfarin to its hydroxy metabolites, including this compound, significantly affects its anticoagulant activity.
- Key Enzymes Involved :
- CYP2C9 : Major enzyme responsible for the metabolism of S-warfarin.
- CYP2C19 : Contributes to the metabolism of R-warfarin and has been shown to produce several hydroxy metabolites, including this compound.
Pharmacokinetics and Kinetics
The pharmacokinetics of this compound reveal important insights into its efficacy and safety:
- Kinetic Parameters :
- Vmax (maximum rate of reaction) and Km (Michaelis constant) values for various hydroxywarfarins have been studied.
- For example, CYP2C19 shows a high affinity for R-warfarin, producing metabolites with varying efficiencies (Table 1).
Metabolite | Vmax (nmol/min/mg protein) | Km (µM) | Vmax/Km (nmol/min/mM) |
---|---|---|---|
R-7-Hydroxywarfarin | Highest | Lowest | Similar for S-7 and S-8 |
S-6-Hydroxywarfarin | Moderate | Intermediate | Lower than R-7 |
S-4'-Hydroxywarfarin | Lowest | Highest | Significantly lower |
Clinical Implications
Recent studies have highlighted the importance of monitoring this compound levels in patients undergoing oral anticoagulant therapy (OAT).
- Correlation with INR :
- A study involving 133 patients demonstrated that monitoring this compound could provide a better correlation with International Normalized Ratio (INR) than warfarin alone. The correlation coefficient () for warfarin plus this compound was significantly higher than for warfarin alone, indicating its potential role as a biomarker for therapeutic monitoring .
Case Study Insights
A case study at the Haemostasis & Thrombosis Centre in Ferrara, Italy, assessed patients on OAT. The findings revealed that:
- Patients with stable INR levels showed significant correlations between their INR values and levels of both warfarin and its metabolites.
- The multivariate analysis indicated that this compound had a unique significant contribution to INR values independent of warfarin levels (p = 0.0021), suggesting its utility in enhancing patient management strategies .
Pharmacogenetic Considerations
Pharmacogenetic factors play a critical role in individual responses to warfarin therapy:
- Variants in genes such as VKORC1 and CYP2C9 influence the metabolism of warfarin and its active metabolites.
- Patients carrying certain alleles may require lower doses of warfarin to achieve therapeutic anticoagulation, emphasizing the need for personalized medicine approaches in anticoagulant therapy .
Propiedades
IUPAC Name |
4-hydroxy-3-[(1S)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924973 | |
Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124952-36-9 | |
Record name | 3'-Hydroxywarfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124952369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.